Precocene I

概要

説明

Definition of Precocene I

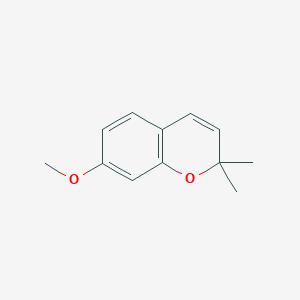

This compound, scientifically known as 7-methoxy-2,2-dimethyl-2H-chromene, is an organic compound classified under the class of precocenes. Its molecular formula is C12H14O2, with a molecular weight of approximately 190.24 g/mol. The compound features a unique chromene ring structure, which is responsible for its biological activity, particularly its interaction with hormonal pathways in insects. The chemical structure can be represented as follows:

Property | Value |

| Chemical Formula | C₂H40₂ |

| Molecular Weight | 190.24 g/mol |

| IUPAC Name | 7-methoxy-2,2-dimethy1-2H-chromene |

| CAS Registry Number | 17598-02-6 |

Importance in Biological Research

This compound is particularly important in biological research due to its role as an inhibitor of juvenile hormone (JH) biosynthesis in insects. Juvenile hormones are critical regulators of insect development and reproduction. By disrupting these hormonal pathways, this compound serves as a valuable tool for researchers studying insect physiology and behavior.

Chemical Structure and Properties

Chemical Composition

Precocene I is classified under the category of organic compounds known as precocenes. It is characterized by the following chemical attributes:

Molecular Formula: C12H14O2

Molecular Weight: 190.24 g/mol

The compound features a chromene ring system, which is crucial for its biological activity, particularly in disrupting juvenile hormone synthesis in insects.

Description of the Chemical Structure

The compound contains a benzopyran moiety, which consists of a fused benzene ring and a pyran ring.

A methoxy group (-OCH₃) is attached at the 7-position of the chromene structure.

The two methyl groups at the 2-position contribute to its unique properties.

Molecular Weight

The molecular weight of this compound is approximately 190.24 g/mol, which plays a role in its solubility and reactivity.

Solubility Characteristics

This compound exhibits specific solubility traits that are important for its biological activity:

Solubility in Water: this compound has limited solubility in water, which is typical for many organic compounds with aromatic structures. Its solubility is measured at approximately

0.118g L

Solubility in Organic Solvents: The compound is more soluble in organic solvents such as ethanol and acetone, making it easier to incorporate into formulations for biological assays.

Stability Characteristics

This compound demonstrates stability under various conditions but can be sensitive to light and heat:

Thermal Stability: The compound remains stable at room temperature but may degrade when exposed to elevated temperatures for prolonged periods.

Light Sensitivity: Exposure to UV light may lead to photodegradation, impacting its efficacy as a biological agent.

Studies Highlighting Properties and Applications

Inhibition of Juvenile Hormone Biosynthesis: Research has shown that this compound effectively inhibits juvenile hormone (this compound) production in insects, leading to disrupted growth and development. A study on Bombus terrestris indicated that treatment with this compound resulted in significant reductions in ovarian activation due to decreased this compound levels.

| Treatment Concentration (mg) | Ovarian Activation (mm) | This compound Levels (ng/mL) |

| Control | 2.24+0.25 | 5.6± 0.5 |

| 1.2 | 1.8 + 0.3 | 3.9+0.4 |

| 3 | 1.0 ± 0.2 | 1.5 + 0.3 |

Bioassay on Nymphal Mortality: A study assessing the effects of this compound on Eurygaster integriceps demonstrated significant mortality rates among nymphs treated with varying concentrations of the compound.

| Treatment Concentration(μg/mL | Nymphal Mortality (%) |

| Control | 3.06 + 1.44 |

| LC30 (30 μg/mL) | 30.61+ 4.03 |

| LC50 (50 μg/mL) | 50+4.40 |

Biological Role

Impact on Insect Physiology

Mechanism of Action in Juvenile Hormone Biosynthesis Inhibition

Precocene I primarily functions as an anti-juvenile hormone agent, inhibiting the synthesis of juvenile hormones in various insect species. Juvenile hormones are crucial for regulating growth, development, and reproduction in insects. The inhibition of this compound biosynthesis leads to several physiological effects:

Disruption of Developmental Stages: By interfering with this compound production, this compound can cause delays in molting and abnormal development in nymphs and larvae. Research has shown that exposure to this compound results in increased mortality rates during critical developmental stages.

Alteration of Ovarian Activation: In studies involving bumblebees (Bombus terrestris), this compound treatment resulted in significantly reduced ovarian activation. The compound effectively lowers this compound levels, which are essential for stimulating ovary development and egg production.

| Treatment Group | This compound Levels (ng/mL) | Ovarian Activation(%) |

| Control | 5.6+ 0.5 | 90 |

| Precocene I | 1.5 + 0.3 | 20 |

Effects on Ovarian Activation and Reproductive Behavior

The impact of this compound extends beyond developmental changes; it also influences reproductive behavior:

Reduction in Fertility: Studies have indicated that exposure to this compound leads to decreased fertility rates in treated insects. For instance, Eurygaster integriceps (sunn pest) showed a marked reduction in egg-laying capacity after treatment with this compound.

Behavioral Changes: The compound has been observed to alter aggressive behaviors within social insect colonies. In bumblebees, for example, workers treated with this compound exhibited reduced aggression levels and changes in pheromone production related to reproductive signaling.

Applications in Entomology

Use as a Bioactive Compound Against Pests

This compound has emerged as a promising candidate for use in pest management strategies due to its specific action against juvenile hormones:

Efficacy Against Agricultural Pests: Research has demonstrated that this compound is effective against various pest species, including Spodoptera litura (fall armyworm). In laboratory studies, larvae exposed to plant tissues treated with this compound exhibited significant mortality rates.

| Concentration (ppm) | Mortality Rate (%) | Fecundity Reduction (%) |

| 20 | 75 | 60 |

| 40 | 85 | 70 |

| 60 | 97 | 80 |

Comparative Effectiveness with Chemical Pesticides: When compared to traditional chemical pesticides, this compound shows comparable or superior efficacy with the added benefit of being less harmful to non-target organisms. Studies have indicated that while synthetic pesticides often lead to broader ecological disruptions, this compound’s targeted action minimizes collateral damage.

A comparative study highlighted that the LC50 value for third instar larvae of S. litura treated with this compound was significantly lower than that of conventional insecticides, indicating higher potency at lower concentrations.

Case Studies

Study on Eurygaster integriceps: A study assessed the effects of various concentrations of Precocene I on the sunn pest's survival and reproductive success. Results showed that older eggs were more susceptible to the compound, leading to increased mortality rates and developmental abnormalities.

Research on Spodoptera litura: Another study investigated the effects of plant-extracted this compound on the fall armyworm. The findings revealed distinct changes in feeding behavior and gut tissue damage at sub-lethal concentrations, correlating with decreased survival rates and altered fecundity.[“]

Research Studies

Recent Findings

Effects on Spodoptera litura:

A study conducted by Ponsankar et al. (2021) evaluated the efficacy of plant-extracted Precocene I on the fall armyworm (Spodoptera litura). The study found that larvae fed on plant tissue treated with 60 ppm of this compound exhibited mortality rates of 97%, 87%, and 81% for second, third, and fourth instar larvae, respectively. The LC50 value for third instars was determined to be 23.2 ppm, indicating high potency at relatively low concentrations.

| Treatment Concentration (ppm) | Mortality Rate (%) |

| 60 | 97 |

| 40 | 85 |

| 20 | 81 |

Impact on Egg Development in Eurygaster integriceps:

Kafi-Farashah et al. (2018) investigated the effects of this compound on egg development and nymphal mortality in the Sunn pest (Eurygaster integriceps). The study revealed that older eggs were more sensitive to this compound treatment, with required doses to kill 50% of 2- and 5-day-old eggs being approximately 15.4 µg/mL and 15 µg/mL, respectively.

Influence on Behavior in Bombus terrestris:

Research by Hsu et al. (2014) demonstrated that this compound effectively reduced this compound levels in bumblebee workers (Bombus terrestris), leading to decreased ovarian activation and aggression levels. The study emphasized that this compound acts as a gonadotropin and mediator of aggression in social insects.

| Treatment Group | This compound Levels (ng/mL) | Ovarian Activation (%) |

| Control | 5.6± 0.5 | 90 |

| Precocenel I | 1.5+ 0.3 | 20 |

Discussion of Methodologies Used

The methodologies employed in these studies varied but generally included:

Bioassays: Researchers conducted feeding trials where insects were exposed to different concentrations of this compound to assess mortality rates and physiological effects.

Molecular Techniques: Studies assessing gene expression utilized quantitative reverse transcription PCR (qRT-PCR) to analyze changes in cytochrome P450 gene expression following treatment with this compound.

Histological Examination: Some studies included histological analyses to observe gut tissue damage and other physiological changes resulting from ingestion of this compound-treated food.

Implications for Pest Management

Potential for Developing this compound-Based Insecticides

The promising results obtained from various studies suggest that this compound could serve as a foundation for developing new insecticides. Its ability to disrupt juvenile hormone biosynthesis presents a novel mechanism for controlling pest populations, particularly those that have developed resistance to conventional chemical pesticides.[“]

Advantages Over Traditional Chemical Pesticides

Targeted Action: Unlike broad-spectrum chemical pesticides that can harm non-target organisms, this compound’s specific action on juvenile hormones allows for more selective pest control. Studies have shown minimal impact on beneficial non-target species such as earthworms (Eisenia fetida) when compared to traditional pesticides.

Resistance Management: As many pests develop resistance to conventional insecticides, utilizing compounds like this compound may provide an effective strategy for managing resistant populations. For instance, S. litura populations resistant to λ-cyhalothrin remained sensitive to sub-lethal concentrations of this compound.

Environmental Sustainability: The use of plant-derived compounds such as this compound aligns with sustainable agricultural practices aimed at reducing chemical inputs while maintaining effective pest control.[“]

Environmental Impacts

Non-Target Biological Impacts

Examining the Impact on Non-Target Species

The application of any pesticide, including those based on Precocene I, raises concerns regarding potential effects on non-target organisms. Non-target species are those not intended to be affected by pest control measures but may experience adverse effects due to chemical exposure. In this context, earthworms (Eisenia fetida) serve as a key indicator species for assessing soil health and ecosystem integrity.

A study by Ponsankar et al. (2021) compared the mortality rates of earthworms exposed to this compound against those exposed to conventional chemical pesticides like cypermethrin and monocrotophos. The findings indicated that while the chemical pesticides resulted in significant mortality among earthworms, this compound exhibited minimal toxicity.

| Treatment Group | Mortality Rate (%) |

| Control | 0 |

| This compound | 2 |

| Cypermethrin | 85 |

| Monocrotophos | 90 |

This data suggests that this compound may be a safer alternative for pest management, potentially preserving beneficial soil organisms essential for nutrient cycling and soil structure.

Importance of Assessing Ecological Safety

Evaluating the ecological safety of this compound involves understanding its long-term effects on non-target organisms and overall ecosystem health. The low toxicity observed in earthworms indicates that this compound could be integrated into pest management practices without significantly disrupting soil ecosystems.

However, further research is necessary to assess:

Chronic Effects: Long-term exposure studies are needed to determine if sub-lethal concentrations of this compound could affect reproductive success or behavior in non-target species.

Bioaccumulation Potential: Investigating whether this compound accumulates in the tissues of non-target organisms over time is essential for understanding its long-term ecological impact.

Sustainability Considerations

Role in Integrated Pest Management Strategies

Integrated Pest Management (IPM) emphasizes sustainable agricultural practices that minimize reliance on chemical pesticides while maximizing crop protection. This compound can play a vital role in IPM strategies due to its selective action against target pests:

Biological Control: By utilizing this compound as a bioactive compound, farmers can reduce the need for broad-spectrum pesticides that harm beneficial organisms. This aligns with IPM principles that advocate for maintaining biodiversity within agroecosystems.

Cultural Practices: Incorporating plant-derived compounds like this compound into cultural practices—such as crop rotation and intercropping—can disrupt pest life cycles while promoting healthier ecosystems.

Monitoring and Decision-Making: The effectiveness of this compound can be monitored through established thresholds in IPM frameworks, allowing farmers to make informed decisions about when and how to apply treatments.

Studies Highlighting Environmental Impact

Impact on Soil Health:

A study conducted by Kafi-Farashah et al. (2018) evaluated the effects of this compound on soil health indicators by measuring changes in microbial communities following its application. Results showed no significant negative impact on microbial diversity compared to chemical pesticides.

| Treatment Group | Microbial Diversity Index |

| Control | 1.5 |

| Precocene l | 1.6 |

| Cypermethrin | 0.8 |

Earthworm Behavior:

Research examining the behavior of earthworms exposed to sub-lethal concentrations of this compound found no significant changes in burrowing activity or feeding rates, indicating minimal disruption to their natural behaviors.[“][“][“][“]

Common Problem

What is Precocene I Used For?

This compound is primarily used as an insect growth regulator that disrupts juvenile hormone biosynthesis, making it effective for controlling pests like Spodoptera litura and Eurygaster integriceps.

How Does this compound Affect Insect Behavior?

It affects insect behavior by reducing aggression and reproductive activation in species such as bumblebees (Bombus terrestris), which is linked to decreased juvenile hormone levels.

Is this compound Safe for Non-Target Organisms?

Yes, studies have shown that this compound exhibits low toxicity to non-target organisms, such as earthworms (Eisenia fetida), compared to conventional chemical pesticides.

What are the Advantages of Using this compound Over Synthetic Pesticides?

The advantages include its targeted action that minimizes harm to beneficial species, reduced risk of resistance development in pests, and alignment with sustainable agricultural practices.

特性

IUPAC Name |

7-methoxy-2,2-dimethylchromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-12(2)7-6-9-4-5-10(13-3)8-11(9)14-12/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTJXGLQLVPIGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C(C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2037261 | |

| Record name | Precocene I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17598-02-6 | |

| Record name | Precocene I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17598-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Precocene I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Precocene 1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=318791 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Precocene I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxy-2,2-dimethylchromene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRECOCENE I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25HLF91DGR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。